5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide
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Overview
Description
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation . This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve multi-step synthesis processes that include the use of recyclable catalysts and green chemistry principles to enhance efficiency and reduce environmental impact . For example, β-cyclodextrin-SO3H has been used as a recyclable catalyst in aqueous media for the preparation of quinazoline derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium cyanate, trichloromethyl chloroformate (diphosgene), and ethyl chloroformate . Reaction conditions often involve the use of acidic or basic media, as well as specific temperature and pressure settings to optimize yields .
Major Products
Major products formed from these reactions include various quinazoline derivatives, such as quinazoline-2,4-dione and 2,3-disubstituted quinazolin-4(3H)-ones .
Scientific Research Applications
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide include:
- Quinazoline-2,4-dione
- 2,3-disubstituted quinazolin-4(3H)-ones
- 2-styryl-3-substituted quinazolin-4(3H)-ones
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-fluorophenyl group, which can enhance its biological activity and selectivity .
Properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-15-10-8-14(9-11-15)13-22-18(25)7-3-4-12-24-19(26)16-5-1-2-6-17(16)23-20(24)27/h1-2,5-6,8-11H,3-4,7,12-13H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCYKOXCJBYMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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